

Synthesis of 2-(Hydroxymethyl)-5-methoxyphenol from Isovanillin via the Crossed Cannizzaro Reaction

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)-5-methoxyphenol

Cat. No.: B1367087

[Get Quote](#)

Abstract

This application note provides a detailed protocol for the synthesis of **2-(Hydroxymethyl)-5-methoxyphenol**, also known as isovanillyl alcohol, from isovanillin. The synthetic strategy employs the Crossed Cannizzaro reaction, a highly efficient method for converting a valuable non-enolizable aldehyde into its corresponding primary alcohol with high yield. This guide offers a comprehensive overview, including the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting insights, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

2-(Hydroxymethyl)-5-methoxyphenol is a valuable phenolic alcohol and a key building block in the synthesis of various biologically active compounds and fine chemicals.^[1] Its structural isomer, vanillyl alcohol, has been studied for its anti-angiogenic and anti-inflammatory activities. The synthesis of isovanillyl alcohol from the readily available starting material isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a common requirement in medicinal chemistry and materials science.

The classical Cannizzaro reaction involves the base-induced disproportionation of an aldehyde lacking α -hydrogens into an equal mixture of a primary alcohol and a carboxylic acid.^{[2][3]} This

inherent 1:1 stoichiometry limits the theoretical yield of the desired alcohol to 50%, which is often economically unviable when the starting aldehyde is valuable.[4]

To overcome this limitation, the Crossed Cannizzaro reaction is employed. This variation utilizes a highly reactive, inexpensive "sacrificial" aldehyde, typically formaldehyde, in conjunction with the target aldehyde.[5] Formaldehyde's high electrophilicity and lack of steric hindrance make it exceptionally susceptible to nucleophilic attack by hydroxide.[6] Consequently, it is preferentially oxidized to formic acid (as its formate salt), while the more valuable aldehyde—in this case, isovanillin—is almost exclusively reduced to the desired alcohol, **2-(Hydroxymethyl)-5-methoxyphenol**.[4][5] This strategy dramatically improves the yield of the target alcohol, making the synthesis more efficient and cost-effective.

Reaction Mechanism

The reaction proceeds through a well-established mechanism initiated by a strong base:

- Nucleophilic Attack: A hydroxide ion (OH^-) attacks the more electrophilic carbonyl carbon of formaldehyde, forming a tetrahedral intermediate.[4][7]
- Hydride Transfer: This unstable intermediate collapses, reforming the carbonyl and expelling a hydride ion (H^-). This hydride acts as a powerful reducing agent, immediately attacking the carbonyl carbon of an isovanillin molecule.[4][5][7] This is the key redox step of the reaction.
- Product Formation: The hydride transfer results in the formation of an alkoxide from isovanillin and formic acid from the formaldehyde intermediate. A rapid proton exchange between the highly basic alkoxide and water (or formic acid) yields the final products: **2-(Hydroxymethyl)-5-methoxyphenol** and a formate salt (e.g., sodium formate).[5]

Experimental Protocol

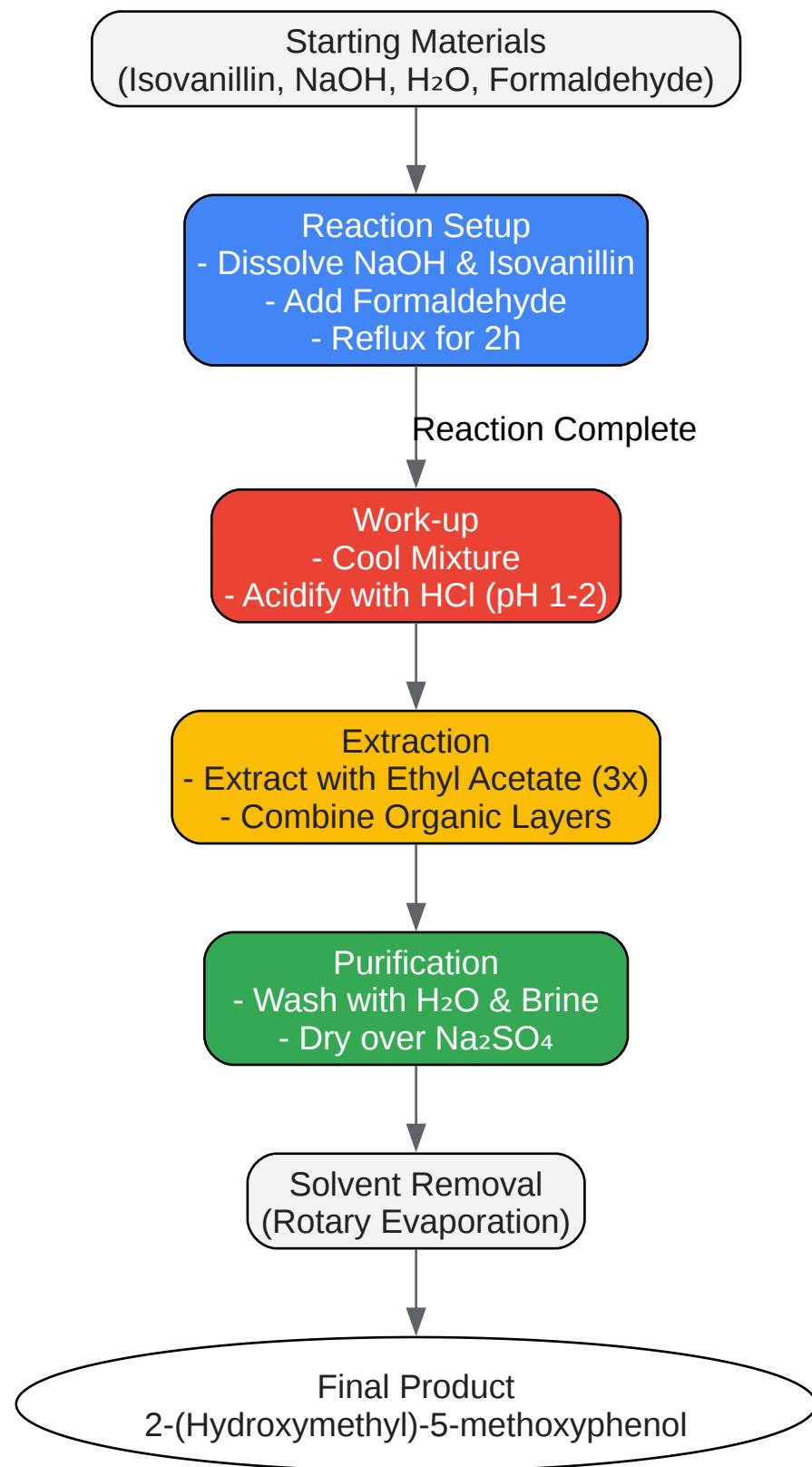
This protocol outlines the synthesis of **2-(Hydroxymethyl)-5-methoxyphenol** on a laboratory scale.

Materials and Reagents

Reagent	Formula	MW (g/mol)	Molar Eq.	Quantity
Isovanillin	C ₈ H ₈ O ₃	152.15	1.0	15.2 g (0.1 mol)
Sodium Hydroxide	NaOH	40.00	2.5	10.0 g (0.25 mol)
Formaldehyde (37% aq. sol.)	CH ₂ O	30.03	1.2	9.7 mL (0.12 mol)
Hydrochloric Acid (conc.)	HCl	36.46	-	As needed
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	-	~300 mL
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	-	As needed
Deionized Water	H ₂ O	18.02	-	~400 mL

Equipment: 500 mL round-bottom flask, magnetic stirrer hotplate, reflux condenser, dropping funnel, 500 mL separatory funnel, Büchner funnel, rotary evaporator, standard glassware.

Step-by-Step Synthesis Procedure


- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (10.0 g) in deionized water (100 mL). Allow the solution to cool to room temperature.
- Addition of Isovanillin: Once cooled, add isovanillin (15.2 g) to the sodium hydroxide solution. Stir the mixture until all the isovanillin has dissolved, forming a clear solution of its sodium salt.
- Addition of Formaldehyde: Transfer the 37% formaldehyde solution (9.7 mL) to a dropping funnel. Add the formaldehyde dropwise to the stirring isovanillin solution over 15-20 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
- Reaction: After the addition is complete, attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approximately 100-105°C) and maintain for 2 hours with

continuous stirring.

- Work-up - Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the dark solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate of the product will form.
- Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
- Washing and Drying: Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual acid and inorganic salts. Dry the ethyl acetate layer over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The resulting solid can be further purified by recrystallization from a suitable solvent, such as a toluene/heptane mixture or hot water, to afford **2-(Hydroxymethyl)-5-methoxyphenol** as a crystalline solid.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(Hydroxymethyl)-5-methoxyphenol**.

Expected Results and Characterization

- Yield: Expected yield is typically in the range of 80-90%.
- Appearance: White to off-white crystalline solid.
- Melting Point: 135-137 °C.[1]
- Molecular Formula: C₈H₁₀O₃.[8][9]
- Molecular Weight: 154.16 g/mol .[8][9]

Spectroscopic Data:

- ¹H NMR (DMSO-d₆, 400 MHz): δ ~8.8-9.2 (s, 1H, Ar-OH), ~6.7-6.9 (m, 3H, Ar-H), ~4.8-5.2 (t, 1H, -CH₂OH), ~4.4 (d, 2H, -CH₂OH), 3.71 (s, 3H, -OCH₃).
- IR (KBr, cm⁻¹): ~3400-3100 (broad, O-H stretch, phenol and alcohol), ~2950 (C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1270 (C-O stretch), ~1030 (C-O stretch).
- Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 137, 125.

Safety and Troubleshooting

Issue	Possible Cause	Recommended Solution
Low Yield	Incomplete reaction.	Ensure adequate reflux time (2 hours). Confirm molar equivalents of reagents are correct.
Product loss during work-up.	Ensure pH is sufficiently acidic (~1-2) to fully precipitate the product before extraction. Perform at least three extractions.	
Oily Product	Impurities present.	Purify by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or perform recrystallization carefully.
Emulsion during Extraction	High concentration of salts.	Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.

Safety Precautions:

- Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with gloves and safety goggles.
- Formaldehyde: Toxic and a known carcinogen. Handle only in a well-ventilated fume hood.
- Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe burns. Handle with appropriate PPE.
- The reaction should be performed in a fume hood at all times.

Conclusion

The Crossed Cannizzaro reaction is a robust and high-yielding method for the synthesis of **2-(Hydroxymethyl)-5-methoxyphenol** from isovanillin. By using formaldehyde as a sacrificial reductant, this protocol maximizes the conversion of the valuable starting material to the desired alcohol. The procedure is straightforward, employing common laboratory techniques and reagents, making it an excellent choice for both academic research and process development in the pharmaceutical and chemical industries.

References

- Wikipedia. Cannizzaro reaction. [\[Link\]](#)
- Pearl, I. A. (1946). The Cannizzaro Reaction of Vanillin. *Journal of the American Chemical Society*, 68(7), 1100–1102. [\[Link\]](#)
- SNS Courseware. Cannizzaro Reaction & Crossed. [\[Link\]](#)
- BYJU'S. Cannizzaro Reaction Mechanism. [\[Link\]](#)
- Chemistry Notes.
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [\[Link\]](#)
- Chemistry Steps. Cannizzaro Reaction. [\[Link\]](#)
- LookChem. **2-(Hydroxymethyl)-5-methoxyphenol**. [\[Link\]](#)
- Sciencemadness Discussion Board. The Cannizzaro Reaction. [\[Link\]](#)
- YouTube. Cannizzaro Reaction. [\[Link\]](#)
- Ashraf, Z., et al. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- PubChem. **2-(Hydroxymethyl)-5-methoxyphenol**. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Crystal structure of 5-hydroxymethyl-2-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. snscourseware.org [snscourseware.org]
- 5. byjus.com [byjus.com]

- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-(Hydroxymethyl)-5-methoxyphenol | C8H10O3 | CID 12489757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 2-(Hydroxymethyl)-5-methoxyphenol from Isovanillin via the Crossed Cannizzaro Reaction]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367087#synthesis-of-2-hydroxymethyl-5-methoxyphenol-from-isovanillin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com